Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-
Description
Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- is a thiourea-derived acetamide compound characterized by a thioxo (C=S) group at the acetamide backbone and a 3-amino-4-methylphenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies. The compound’s reactivity and bioactivity are influenced by the electron-donating amino (-NH₂) and methyl (-CH₃) groups on the phenyl ring, which enhance solubility and intermolecular interactions.
Properties
Molecular Formula |
C9H11N3OS |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(3-amino-4-methylanilino)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C9H11N3OS/c1-5-2-3-6(4-7(5)10)12-9(14)8(11)13/h2-4H,10H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
IZADDHAGKUYPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound is commonly synthesized by:
- Formation of an acetamide intermediate bearing a thioxo group (thioacetamide derivative).
- Subsequent nucleophilic substitution or condensation with a substituted aniline derivative, specifically 3-amino-4-methylaniline.
- Use of catalysts and reducing agents to facilitate the conversion of nitro or other precursor groups to amino groups when necessary.
Specific Preparation Route from Literature
While direct preparation of the exact compound "Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-" is scarcely detailed explicitly, closely related compounds and methodologies provide insight:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 3-nitro-4-methoxyaniline (or 3-nitro-4-methyl aniline derivatives) | Reduction of nitro group to amino group using hydrazine hydrate in presence of Fe-based catalysts (FeCl3·6H2O, FeSO4·7H2O) | High yield (~99%) reported; mild temperature 40-80°C; solvent: methanol or ethanol; catalyst loading 0.1-1.0 wt% |
| 2 | Reaction with thioacetamide or equivalent thioxo reagents | Formation of thioxoacetamide linkage by nucleophilic substitution or condensation | Requires controlled heating and reflux; solvents like ethanol or DMF used |
| 3 | Purification by filtration, recrystallization | Removal of catalysts and recovery of solvents by distillation | Recovered solvents and catalysts reused, enhancing sustainability |
This approach is adapted from patent CN104910038A describing reduction and amination steps for related acetanilide derivatives using hydrazine hydrate and iron catalysts, with auxiliary agents like diatomaceous earth or activated carbon for improved filtration and catalyst recovery.
Thioxo Group Introduction
The thioxo group (=S) at the acetamide carbonyl is typically introduced by:
- Treating the acetamide intermediate with Lawesson’s reagent or phosphorus pentasulfide (P4S10) to convert the carbonyl oxygen to sulfur.
- Alternatively, direct synthesis from thioacetamide derivatives reacting with substituted anilines under reflux.
These sulfurization reactions require careful temperature control and inert atmosphere to prevent oxidation and side reactions.
Alternative Synthetic Routes
- Reaction of 2-chloro-N-arylacetamides with thiourea derivatives under reflux in ethanol with triethylamine as base leads to thioxoacetamide derivatives analogous to the target compound.
- Multi-step synthesis involving Schiff base formation and cyclization with thiosemicarbazide derivatives can yield heterocyclic analogs with thioxo functionalities.
Data Table Summarizing Preparation Parameters
Research Findings and Notes
- The use of hydrazine hydrate as a reducing agent avoids the hazards associated with hydrogen gas and iron sludge formation, improving industrial safety and scalability.
- Catalysts based on iron salts are cost-effective and environmentally benign, allowing for high conversion rates and easy recovery.
- The reaction conditions are mild, avoiding the need for specialized equipment or explosion-proof facilities.
- Auxiliary agents improve filtration efficiency and catalyst recovery, reducing waste.
- The thioxo group introduction step requires specialized reagents and careful control to maintain product integrity.
- The overall synthetic route is adaptable for scale-up and industrial production with good yields and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully selected to favor the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted acetamides .
Scientific Research Applications
Synthesis and Production
The synthesis of Acetamide, 2-[(3-amino-4-methylphenyl)amino]-2-thioxo- typically involves the reaction of substituted anilines with acetic anhydride. This process may include:
- Reagents : Acetic anhydride, substituted anilines, and bases such as pyridine.
- Conditions : Controlled temperature and pressure to optimize yield and purity.
Pharmaceutical Applications
Acetamide, 2-[(3-amino-4-methylphenyl)amino]-2-thioxo- is being investigated for its potential as a therapeutic agent:
-
Antimicrobial Activity : Preliminary studies indicate that derivatives exhibit significant antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 2b Staphylococcus aureus 32 µg/mL 2c Escherichia coli 16 µg/mL 2i Pseudomonas aeruginosa 64 µg/mL - Anticancer Properties : Research has shown that the compound can inhibit cancer cell proliferation. For instance, a derivative was tested on MCF-7 breast cancer cells, leading to significant apoptosis at low concentrations (1 μM) .
Agricultural Chemicals
The compound shows promise in agricultural applications as a potential pesticide or herbicide. Its unique chemical properties may enhance its effectiveness against specific pests or pathogens .
Industrial Applications
Acetamide, 2-[(3-amino-4-methylphenyl)amino]-2-thioxo- is utilized in the production of dyes and pigments due to its reactive functional groups. Its ability to participate in various chemical reactions makes it a valuable building block for synthesizing complex organic molecules .
Anticancer Study on MCF-7 Cells
A study highlighted the efficacy of a derivative of Acetamide, 2-[(3-amino-4-methylphenyl)amino]-2-thioxo- in inducing apoptosis in MCF-7 cells. Results indicated a significant increase in apoptotic cells post-treatment at concentrations as low as 1 μM.
Antimicrobial Efficacy Against Biofilms
Another investigation assessed the compound's ability to prevent biofilm formation on surfaces, revealing that some derivatives were more effective than standard antibiotics in inhibiting biofilm growth.
Mechanism of Action
The mechanism of action of Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Thioxoacetamides and related derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a systematic comparison:
Structural and Functional Group Variations
Key Observations :
- Bioactivity: Thioxo-thiazolidinone derivatives (e.g., compound in ) show enhanced antimicrobial activity compared to simple thioxoacetamides, likely due to the rigid thiazolidinone ring improving target binding .
- Anti-inflammatory Activity: Quinazolinone-acetamide hybrids () exhibit stronger anti-inflammatory effects than thioxoacetamides, suggesting the quinazolinone moiety is critical for cyclooxygenase inhibition.
Physicochemical Properties
Note: The amino group in the target compound enhances water solubility relative to ethoxy- or furan-containing analogs.
Biological Activity
Acetamide, 2-[(3-amino-4-methylphenyl)amino]-2-thioxo- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 209.27 g/mol. Its structure features an acetamide group coupled with a thioxo moiety and a substituted aromatic system, which may enhance its biological activity compared to simpler analogs like acetamide or thioacetamide.
Biological Activity Overview
Acetamide derivatives are known for their diverse biological activities, particularly:
- Antimicrobial Activity : Some derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Certain compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Antimicrobial Activity
A study evaluating various acetamide derivatives found that compounds with specific substitutions exhibited considerable antibacterial activity. For instance, derivatives containing methoxy groups demonstrated enhanced effectiveness against multiple bacterial strains .
Table 1: Antimicrobial Activity of Acetamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2b | Staphylococcus aureus | 32 µg/mL |
| 2c | Escherichia coli | 16 µg/mL |
| 2i | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that structural modifications can significantly impact the antimicrobial efficacy of acetamide derivatives.
Anticancer Activity
Research has indicated that certain acetamide derivatives possess anticancer properties. For example, one study reported that a specific derivative induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving DNA synthesis inhibition and flow cytometric analysis .
Table 2: Anticancer Activity of Selected Acetamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | MCF-7 | 1.5 | Apoptosis induction |
| 6c | A549 | 3.0 | Autophagy and apoptosis |
| 6d | NIH/3T3 | 5.0 | Cell cycle arrest |
The lead compound demonstrated high potency against both sensitive and resistant cancer cell lines, highlighting its potential for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The biological activity of acetamide derivatives can be correlated with their chemical structure. For instance, the presence of certain functional groups, such as methoxy or halogen substituents on the aromatic ring, has been linked to increased antimicrobial and anticancer activity .
Table 3: Structure-Activity Relationship Insights
| Structural Feature | Observed Effect |
|---|---|
| Methoxy Group | Increased antibacterial activity |
| Halogen Substituents | Enhanced anticancer potency |
| Thioxo Group | Improved overall biological activity |
Case Studies
- Anticancer Study on MCF-7 Cells : A derivative of acetamide was tested for its ability to induce apoptosis in MCF-7 cells. Results showed a significant increase in apoptotic cells after treatment with the compound at concentrations as low as .
- Antimicrobial Efficacy Against Biofilms : Another study evaluated the antibiofilm activity of selected acetamide derivatives, revealing that some compounds were more effective than standard antibiotics in preventing biofilm formation on surfaces .
Q & A
Q. What synthetic methodologies are optimal for preparing Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving thiazole precursors. For example, aminothiazole derivatives are often prepared by reacting substituted anilines with thiourea or cyanamide derivatives under acidic conditions. Evidence from thiazole-based syntheses (e.g., AlCl3-mediated reactions with acetonitrile) suggests that cyclization and functionalization steps are critical . Additionally, the thioxo group may be introduced via thionation reagents (e.g., Lawesson’s reagent) post-cyclization. Purification typically involves column chromatography and recrystallization, with purity verified by HPLC (>98%) .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR spectroscopy (1H/13C) to confirm proton environments and carbon backbone.
- Mass spectrometry (ESI-TOF or HRMS) for molecular weight verification .
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in related thiazolidinone analogs .
- FT-IR to identify functional groups (e.g., thioamide C=S stretch at ~1200 cm⁻¹).
Q. What are the key physicochemical properties influencing experimental design?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is critical for in vitro assays. LogP values (estimated via computational tools like ChemAxon) guide solvent selection for pharmacokinetic studies. Thermal stability (TGA/DSC) and pH-dependent degradation profiles should be characterized to ensure compound integrity during storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) may arise from variations in assay conditions or impurity profiles. Strategies include:
- Dose-response validation : Test multiple concentrations across independent replicates.
- Purity reassessment : Use HPLC-MS to rule out degradation products .
- Structural analogs : Compare activity with derivatives (e.g., benzothiazole-acetamide hybrids) to identify SAR trends .
- Mechanistic studies : Employ target-specific assays (e.g., enzyme inhibition, receptor binding) to clarify modes of action.
Q. What computational approaches are recommended for predicting the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Screen against protein targets (e.g., kinases, microbial enzymes) using AutoDock Vina or Schrödinger Suite. Cross-validate with crystallographic data from related thiazole derivatives .
- MD simulations : Assess binding stability and conformational dynamics over 100+ ns trajectories.
- QSAR modeling : Use descriptors like electronegativity, polar surface area, and H-bond donors to predict bioactivity .
Q. How to design experiments for evaluating metabolic stability and toxicity?
- Methodological Answer :
- In vitro microsomal assays : Use liver microsomes (human/rat) to quantify metabolic half-life (t1/2) and identify major metabolites via LC-MS/MS .
- CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions.
- In silico toxicity prediction : Tools like ProTox-II or Derek Nexus assess hepatotoxicity, mutagenicity, and cardiotoxicity risks .
Data Analysis and Interpretation
Q. How should researchers address low reproducibility in biological assay results?
- Methodological Answer :
- Standardize protocols : Adhere to OECD/ICH guidelines for cytotoxicity (e.g., MTT assay) and antimicrobial testing (e.g., CLSI broth microdilution) .
- Control compounds : Include reference drugs (e.g., doxorubicin for anticancer assays, ciprofloxacin for antimicrobial tests) to validate assay conditions.
- Batch variability : Characterize multiple synthetic batches via NMR and HPLC to ensure consistency .
Q. What statistical methods are appropriate for analyzing SAR data?
- Methodological Answer :
- Multivariate analysis : PCA or PLS regression to identify dominant physicochemical drivers of activity.
- Cluster analysis : Group compounds by structural similarity and bioactivity profiles.
- p-value adjustments : Use Bonferroni or Benjamini-Hochberg corrections for multiple comparisons in high-throughput datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
